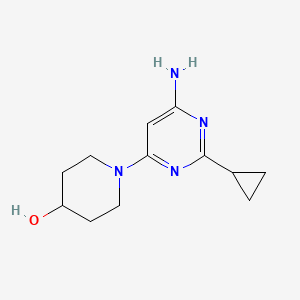

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol

CAS No.: 1507891-27-1

Cat. No.: VC3089752

Molecular Formula: C12H18N4O

Molecular Weight: 234.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1507891-27-1 |

|---|---|

| Molecular Formula | C12H18N4O |

| Molecular Weight | 234.3 g/mol |

| IUPAC Name | 1-(6-amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol |

| Standard InChI | InChI=1S/C12H18N4O/c13-10-7-11(15-12(14-10)8-1-2-8)16-5-3-9(17)4-6-16/h7-9,17H,1-6H2,(H2,13,14,15) |

| Standard InChI Key | DLILQLORBKLYGK-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NC(=CC(=N2)N3CCC(CC3)O)N |

| Canonical SMILES | C1CC1C2=NC(=CC(=N2)N3CCC(CC3)O)N |

Introduction

Chemical Structure and Properties

The molecular structure of 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol features a central pyrimidine ring with three key substituents: a cyclopropyl group at position 2, an amino group at position 6, and a piperidin-4-ol moiety at position 4. This combination creates a molecule with multiple potential binding sites and functional groups that may participate in various biological interactions.

Structural Components

The compound can be broken down into several key structural components:

-

Pyrimidine core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3

-

Cyclopropyl group: A three-membered carbocyclic ring attached at position 2 of the pyrimidine

-

Amino group: A primary amine (-NH₂) at position 6 of the pyrimidine

-

Piperidine ring: A six-membered saturated heterocyclic ring containing one nitrogen atom

-

Hydroxyl group: A secondary alcohol function at position 4 of the piperidine ring

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds found in the literature, the following properties can be predicted:

| Property | Predicted Value/Characteristic | Basis for Prediction |

|---|---|---|

| Molecular Formula | C₁₂H₁₇N₅O | Based on structural components |

| Molecular Weight | ~247.3 g/mol | Calculated from molecular formula |

| Physical State | Solid at room temperature | Based on similar heterocyclic compounds |

| Solubility | Moderate in polar organic solvents; limited water solubility | Presence of both polar groups and lipophilic regions |

| pKa Values | Multiple pKa values: ~4-5 (pyrimidine N), ~9-10 (piperidine N), ~10-11 (hydroxyl) | Comparison with similar functional groups |

| Hydrogen Bond Donors | 3 (NH₂ × 2, OH) | Structural analysis |

| Hydrogen Bond Acceptors | 5 (pyrimidine N × 2, amino N, piperidine N, OH) | Structural analysis |

| Log P (octanol/water) | ~1.5-2.5 | Estimated from structural components |

These properties suggest that 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol would possess a balanced profile of lipophilicity and hydrophilicity, potentially favorable for drug-like characteristics.

Structural Relationship to Known Compounds

Comparison with Related Cyclopropylpyrimidine Derivatives

Several compounds with structural similarities to 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol have been reported in the literature. One such compound is N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide, which shares the core feature of a cyclopropylpyrimidine attached to a piperidine ring .

The key similarities include:

-

A pyrimidine core with a cyclopropyl substituent

-

A piperidine ring attached to position 4 of the pyrimidine

Comparison with Piperidine-Containing Compounds

Another compound with partial structural similarity is 4-(1-Amino-2-cyclopropylethyl)piperidin-4-ol, which shares the piperidin-4-ol motif . Both compounds feature:

-

A piperidine ring with a hydroxyl group at position 4

-

A cyclopropyl group in their structure

-

An amino functionality

-

The absence of a pyrimidine ring in 4-(1-Amino-2-cyclopropylethyl)piperidin-4-ol

-

Different positioning and connectivity of the amino and cyclopropyl groups

-

Lower molecular weight (184.28 g/mol) compared to 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol

Structural Analogues in Patent Literature

The patent describes compounds with general structural features including pyrimidine rings with various substituents and potential biological activity. This suggests that compounds like 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol may have relevant pharmaceutical properties worth investigating.

| Structural Feature | Potential Pharmacological Role |

|---|---|

| Pyrimidine Core | Common in kinase inhibitors; provides rigidity and specific electronic distribution |

| Cyclopropyl Group | Can enhance metabolic stability and potency; contributes hydrophobic interactions |

| Amino Group (position 6) | Hydrogen bond donor; can interact with carbonyl/carboxyl groups in target proteins |

| Piperidine Ring | Provides conformational flexibility and three-dimensional spatial arrangement |

| Hydroxyl Group (piperidine) | Hydrogen bond donor/acceptor; can enhance binding specificity |

| Tertiary Amine (piperidine) | Basic center; can form salt bridges with acidic amino acids in proteins |

These pharmacophoric elements together create a molecular structure that could potentially interact with various biological targets, particularly enzymes like kinases, phosphatases, or other proteins involved in signal transduction.

Predicted Therapeutic Applications

While experimental data would be required to confirm specific activities, the structural characteristics of 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol suggest potential applications in several therapeutic areas:

-

Oncology: If the compound exhibits SHP2 inhibitory activity as suggested by structural similarities to compounds in the patent literature, it might have applications in cancer treatment .

-

Inflammatory Disorders: Many kinase inhibitors with similar structural components have shown efficacy in modulating inflammatory pathways.

-

Immunomodulation: Compounds affecting signaling pathways mediated by phosphatases and kinases often display immunomodulatory properties.

-

Metabolic Disorders: Depending on specific target interactions, the compound might influence metabolic pathways relevant to disorders like diabetes.

These potential applications are speculative and would require experimental validation through appropriate biological assays.

Synthetic Considerations

Convergent Synthesis Approach

This approach would involve:

-

Preparation of a suitable 4,6-disubstituted 2-cyclopropylpyrimidine intermediate

-

Nucleophilic aromatic substitution with piperidin-4-ol at position 4

-

Introduction or deprotection of the amino group at position 6

The primary advantage of this approach is the ability to introduce various substituents at different stages of the synthesis, allowing for the preparation of multiple analogues from common intermediates.

Linear Synthesis Approach

This alternative strategy might involve:

-

Construction of the pyrimidine ring with the cyclopropyl group already in place

-

Sequential introduction of substituents at positions 4 and 6

-

Potential protection/deprotection steps to ensure selective functionalization

Synthetic Challenges

Several challenges might be encountered in the synthesis of 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol:

-

Regioselectivity: Ensuring selective substitution at specific positions of the pyrimidine ring.

-

Compatibility of functional groups: Managing potential interference between amino, hydroxyl, and other functional groups during synthesis.

-

Stability of the cyclopropyl group: This strained ring system might be susceptible to ring-opening under certain reaction conditions.

-

Purification challenges: Separating the desired product from structurally similar by-products or unreacted intermediates.

The patent literature indicates that similar compounds can be prepared through "simple" methods "beneficial to industrial production" , suggesting that these synthetic challenges can be overcome with appropriate methodology.

Analytical Characterization

| Analytical Technique | Expected Features | Basis for Prediction |

|---|---|---|

| ¹H NMR | Signals for cyclopropyl protons (0.5-1.0 ppm); piperidine ring protons (1.5-3.5 ppm); OH proton (3.5-4.5 ppm); NH₂ protons (5.0-6.0 ppm); aromatic proton (7.5-8.5 ppm) | Typical chemical shift ranges for these structural features |

| ¹³C NMR | Signals for cyclopropyl carbons (5-10 ppm); piperidine carbons (25-50 ppm); carbinol carbon (65-75 ppm); pyrimidine carbons (110-170 ppm) | Typical chemical shift ranges for these carbon environments |

| Mass Spectrometry | Molecular ion peak at m/z ~247; fragment ions corresponding to loss of H₂O, NH₃, and cleavage of various bonds | Common fragmentation patterns |

| IR Spectroscopy | O-H stretch (~3300-3500 cm⁻¹); N-H stretches (~3300-3500 cm⁻¹); C=N stretches (~1600-1650 cm⁻¹); C-O stretch (~1050-1150 cm⁻¹) | Characteristic absorptions for these functional groups |

These predicted spectroscopic properties would be valuable for confirming the identity and purity of synthesized 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol.

Chromatographic Analysis

For purification and analysis, the following chromatographic conditions might be suitable:

-

HPLC Analysis:

-

Reverse-phase C18 column

-

Mobile phase: Gradient of water/acetonitrile with 0.1% formic acid

-

Detection: UV absorption at 254-280 nm and mass spectrometry

-

-

TLC Analysis:

-

Stationary phase: Silica gel

-

Mobile phase: Mixture of dichloromethane/methanol/ammonia (90:9:1)

-

Visualization: UV light and ninhydrin staining

-

-

Column Chromatography:

-

Stationary phase: Silica gel

-

Mobile phase: Gradient of hexane/ethyl acetate followed by dichloromethane/methanol

-

Future Research Directions

Required Experimental Studies

To fully characterize and establish the potential utility of 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol, several areas of research would be valuable:

-

Full Synthesis and Characterization:

-

Development of efficient synthetic routes

-

Complete spectroscopic and analytical characterization

-

X-ray crystallographic analysis if possible

-

-

Biological Activity Screening:

-

Protein phosphatase inhibition assays (particularly SHP2)

-

Kinase inhibition profiling

-

Cell-based assays for antiproliferative activity

-

Receptor binding studies

-

-

Structure-Activity Relationship Studies:

-

Synthesis of structural analogues with modifications to key functional groups

-

Systematic evaluation to determine essential pharmacophoric elements

-

-

Physical and Pharmacokinetic Properties:

-

Solubility determination in various media

-

Stability studies under different conditions

-

Membrane permeability assessments

-

Metabolic stability in liver microsomes

-

Computational Studies

Computational approaches could provide valuable insights:

-

Molecular Docking Studies:

-

Virtual screening against potential target proteins (e.g., SHP2, various kinases)

-

Binding mode predictions

-

-

Molecular Dynamics Simulations:

-

Analysis of compound flexibility and conformational preferences

-

Prediction of protein-ligand interaction stability

-

-

QSAR Analysis:

-

Development of quantitative models relating structure to biological activity

-

Prediction of activity for potential analogues

-

These computational studies could guide experimental work and help prioritize which compounds to synthesize and test.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume